

Elvitegravir versus Dolutegravir Raltegravir efficacy real-world study

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Compound Focus: Elvitegravir

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Real-World Efficacy & Safety Comparison

Regimen	Virologic Suppression (ART-Experienced)	Discontinuation & Durability	Key Safety Considerations
Dolutegravir (DTG)	Superior to EVG at 12 months (aOR 0.82, 95% CI 0.68–0.99) and to RAL at 6 months (aOR 0.64, 95% CI 0.51–0.81) [1].	Lower 6- and 12-month discontinuation vs. RAL and DRV; similar to BIC and EVG [1].	Higher incidence of neuropsychiatric side effects (e.g., depression, vertigo, sleep disturbances) compared to EVG and RAL [2] [3].
Elvitegravir (EVG)	Lower rate of suppression at 12 months vs. DTG in ART-experienced patients [1].	Similar 6- and 12-month discontinuation to DTG in ART-experienced patients [1].	Requires pharmacokinetic boosting (cobicistat), which can lead to more drug-drug interactions [2].
Raltegravir (RAL)	Less likely to be suppressed at 6 months vs. DTG in ART-experienced patients [1].	Higher 6- and 12-month discontinuation rates compared to DTG [1].	Generally a favorable safety profile, though earlier formulations required twice-daily dosing [2].

Detailed Experimental Data & Protocols

The comparisons above are drawn from large-scale, real-world observational studies. Here is a detailed look at their methodologies to help you assess the data quality.

VACS Cohort Study (2024) Methodology

This large study provides the core efficacy data for the comparison between DTG, EVG, and RAL [1].

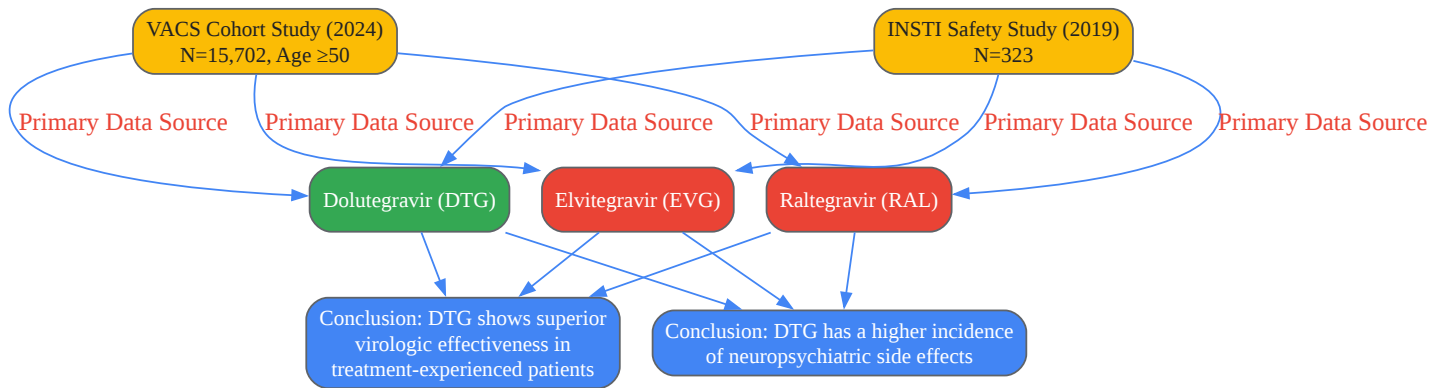
- **Study Design & Population:** A prospective cohort study of 15,702 people with HIV (PWH) aged 50 or older from the Veterans Aging Cohort Study (VACS). Participants were prescribed a 3-drug regimen based on DTG, BIC, EVG, RAL, or DRV between 2014 and 2020 [1].
- **Key Experiments & Outcomes:**
 - **Primary:** Virologic suppression (VS), defined as HIV-1 RNA <50 copies/mL, measured at 6 (± 3) and 12 (± 3) months after regimen initiation [1].
 - **Secondary:** Regimen discontinuation, virologic failure, and change in CD4+ count [1].
- **Statistical Analysis:** To control for confounding factors, the researchers used **Inverse Probability of Treatment Weighting (IPTW)**. Propensity scores were calculated based on demographics, comorbidities, baseline CD4 count, viral load, and disease severity (VACS Index 2.0). Weighted logistic regression models were then used to estimate the treatment effects [1].

INSTI Safety Cohort Study (2019) Methodology

This study offers detailed insights into the safety and discontinuation profiles, especially regarding neuropsychiatric effects [2] [3].

- **Study Design & Population:** A retrospective analysis of 323 patients (104 treatment-naïve, 219 treatment-experienced) who started an INSTI-based regimen (EVG, DTG, or RAL) between 2007 and 2014 [2].
- **Key Experiments & Outcomes:**
 - **Efficacy:** Virologic failure, defined as a viral load >50 copies/mL after 12 months of treatment [2].
 - **Safety:** Documentation of all side effects, with specific focus on neuropsychiatric adverse events (depression, vertigo, sleep disturbances) extracted from electronic medical records [2].
- **Statistical Analysis:** Used Chi-square and Fisher's exact tests for categorical data to compare the frequency of adverse events between the three INSTI groups [2].

The workflow and logical relationship of the key studies and their primary conclusions can be visualized as follows:



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Figure 1. Evidence Flowchart: Key Studies and Conclusions on INSTI Efficacy and Safety

Interpretation Guide for Researchers

When interpreting this data for development or clinical guidance, consider these points:

- **DTG's Overall Profile:** DTG consistently demonstrates high effectiveness and a strong genetic barrier to resistance. However, its **neuropsychiatric safety signal** is a crucial consideration for patient-specific regimen planning [2] [3].
- **EVG's Key Limitation:** While effective, EVG's need for a pharmacokinetic enhancer (cobicistat) increases its potential for **clinically significant drug-drug interactions**, a major drawback in older patients with polypharmacy [2].
- **RAL's Evolving Role:** Earlier real-world data shows RAL as less durable and effective than DTG [1]. Its historical twice-daily dosing was a disadvantage, though newer formulations allow once-daily use in some contexts [2].
- **The Bictegravir (BIC) Benchmark:** Although not the focus of your query, recent studies show BIC-based regimens have similar high efficacy to DTG with a potentially lower risk of neuropsychiatric side effects, making it a key comparator in the modern INSTI landscape [1] [4].

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